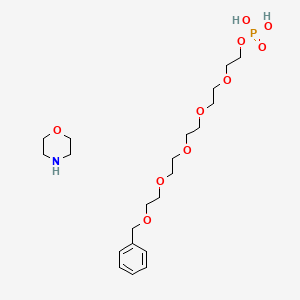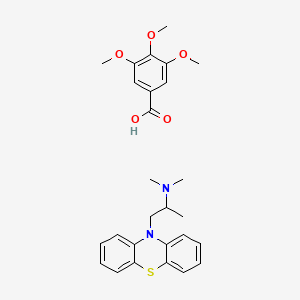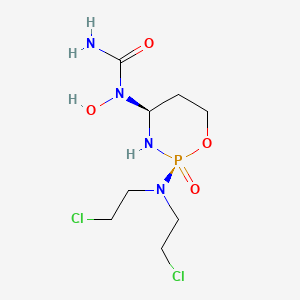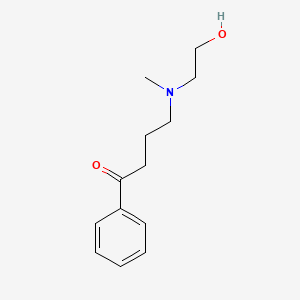
1-Butanone, 4-((2-hydroxyethyl)methylamino)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 4-((2-hydroxyethyl)methylamino)-1-phenyl- is a chemical compound with a complex structure that includes a butanone backbone, a phenyl group, and a hydroxyethyl-methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-((2-hydroxyethyl)methylamino)-1-phenyl- typically involves multi-step organic reactions. One common approach is the reaction of 1-phenyl-1-butanone with 2-hydroxyethylamine under controlled conditions to introduce the hydroxyethyl-methylamino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 4-((2-hydroxyethyl)methylamino)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethyl-methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1-Butanone, 4-((2-hydroxyethyl)methylamino)-1-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanone, 4-((2-hydroxyethyl)methylamino)-1-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl-methylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.
Comparison with Similar Compounds
Similar Compounds
- 1-Butanone, 2-(dimethylamino)-1-[4-[(2-hydroxyethyl)methylamino]phenyl]-2-(phenylmethyl)
- 4-Hydroxy-2-butanone
Comparison
1-Butanone, 4-((2-hydroxyethyl)methylamino)-1-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
141809-35-0 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-[2-hydroxyethyl(methyl)amino]-1-phenylbutan-1-one |
InChI |
InChI=1S/C13H19NO2/c1-14(10-11-15)9-5-8-13(16)12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3 |
InChI Key |
UTWWXUIOUMVPNU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC(=O)C1=CC=CC=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


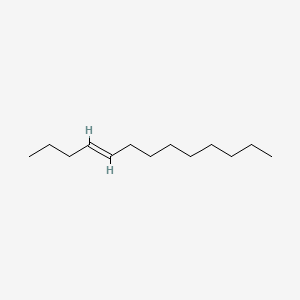
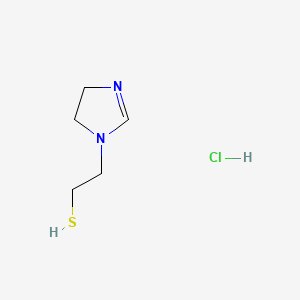
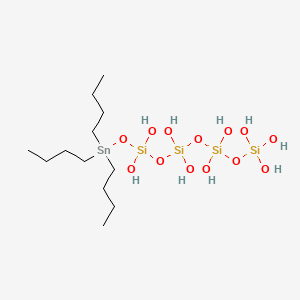
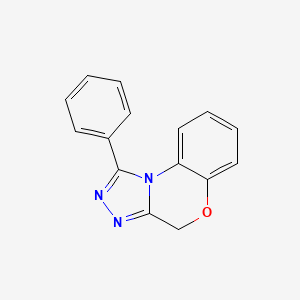
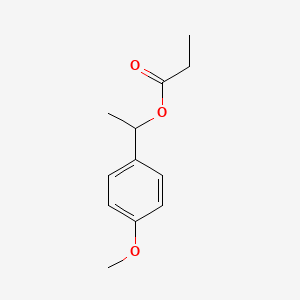
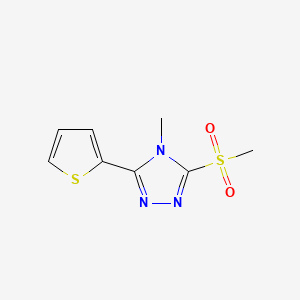
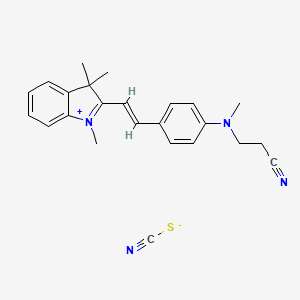
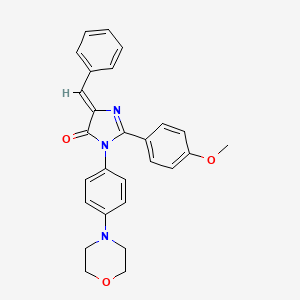
![9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12713896.png)
